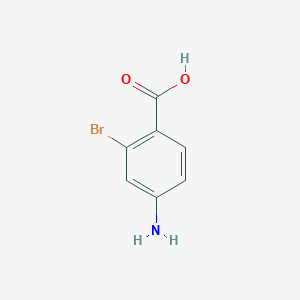

4-Amino-2-bromobenzoic acid

描述

棕榈酰异丙基酰胺是棕榈酰乙醇酰胺的合成类似物,棕榈酰乙醇酰胺是一种天然存在的脂肪酸酰胺。它以其潜在的生物活性而闻名,尤其是在调节内源性大麻素系统方面。 该化合物的分子式为C₁₉H₃₉NO,分子量为297.52 g/mol .

准备方法

合成路线和反应条件

棕榈酰异丙基酰胺可以通过棕榈酸与异丙胺反应合成。该过程通常涉及使用偶联试剂(如二环己基碳二亚胺 (DCC))活化棕榈酸,形成活性酯中间体。然后,该中间体与异丙胺反应生成棕榈酰异丙基酰胺。 该反应通常在二氯甲烷等有机溶剂中,在温和条件下进行 .

工业生产方法

棕榈酰异丙基酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。这包括控制温度、反应时间以及反应物的摩尔比。 纯化通常通过重结晶或色谱技术实现,以确保适合研究和工业应用的高纯度 .

化学反应分析

反应类型

棕榈酰异丙基酰胺会发生各种化学反应,包括:

氧化: 它可以被氧化生成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以将其转化为醇或胺。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用诸如氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化通常会产生羧酸,而还原可以生成醇或胺 .

科学研究应用

Medicinal Chemistry

4-Amino-2-bromobenzoic acid is primarily recognized for its pharmacological properties. It serves as a building block for synthesizing various biologically active compounds.

Antimicrobial Activity

- Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, its derivatives have been tested against various bacterial strains, demonstrating significant inhibition of bacterial growth. The compound's structure allows for modifications that enhance its efficacy against pathogens .

Analgesic and Anti-inflammatory Effects

- Research indicates that this compound can be modified to produce analgesic and anti-inflammatory agents. Its derivatives have been evaluated in animal models, showing promising results in reducing pain and inflammation .

Materials Science

Polymer Chemistry

- The compound can be utilized in the synthesis of polymers, particularly as a monomer in producing polyamide materials. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for industrial applications .

Dyes and Pigments

- This compound is also employed in the dye industry. Its derivatives can act as colorants due to their ability to form stable complexes with metal ions, which are crucial for producing vibrant dyes used in textiles and plastics .

Analytical Chemistry

Chromatography

- In analytical laboratories, this compound is used as a standard reference material in chromatographic techniques. Its well-defined chemical properties allow for accurate calibration of instruments used in the separation and analysis of complex mixtures .

Spectroscopic Studies

- The compound has been extensively studied using various spectroscopic methods, including FTIR and NMR spectroscopy. These studies help elucidate the molecular structure and interactions of this compound with other compounds, aiding in the development of new analytical techniques .

Case Study 1: Antimicrobial Efficacy

A study conducted by Richards and Xing investigated the antibacterial activity of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to the parent compound.

Case Study 2: Polymer Synthesis

Research published in Polymer Chemistry highlighted the use of this compound as a monomer for synthesizing high-performance polyamides. The resulting polymers exhibited improved thermal stability and mechanical strength, making them suitable for aerospace applications.

作用机制

棕榈酰异丙基酰胺主要通过抑制花生四烯乙醇酰胺 (anandamide) 的代谢来发挥其作用。它抑制脂肪酸酰胺水解酶 (FAAH),该酶负责降解花生四烯乙醇酰胺。通过抑制 FAAH,棕榈酰异丙基酰胺会提高花生四烯乙醇酰胺的水平,从而增强其生物学作用。 该机制涉及与内源性大麻素系统中的大麻素受体和其他分子靶点的相互作用 .

相似化合物的比较

类似化合物

棕榈酰乙醇酰胺: 一种具有类似生物活性的天然存在的脂肪酸酰胺。

油酰乙醇酰胺: 另一种具有抗炎和调节食欲特性的脂肪酸酰胺。

硬脂酰乙醇酰胺: 以其神经保护作用而闻名

独特性

棕榈酰异丙基酰胺的独特性在于其合成性质和特定的结构修饰,赋予其独特的生物学特性。 与它的天然类似物不同,它不会明显地结合到大麻素受体,但仍然通过抑制 FAAH 来调节内源性大麻素系统 .

生物活性

4-Amino-2-bromobenzoic acid (ABBA), a compound with the molecular formula C₇H₆BrNO₂, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₇H₆BrNO₂

- Molecular Weight : 202.03 g/mol

- CAS Number : 2486-52-4

The presence of a bromine atom and an amino group on the benzene ring contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that ABBA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ABBA may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anticancer Activity

ABBA has demonstrated notable anticancer effects in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.85 |

| A549 (lung cancer) | 3.0 |

| HCT116 (colon cancer) | 4.5 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

3. Anti-inflammatory Activity

ABBA has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases:

- Cytokines Reduced : TNF-α, IL-6

- Concentration for Effectiveness : Effective at concentrations as low as 10 µM.

This activity is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

The biological activities of ABBA are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : ABBA acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity related to inflammation and tumor growth.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, ABBA was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Properties

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with ABBA resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers such as caspase activation. This suggests that ABBA may induce programmed cell death in cancer cells while sparing normal cells .

属性

IUPAC Name |

4-amino-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBXIOGPHBWBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20315300 | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-52-4 | |

| Record name | 2486-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-Bromobenzenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。